molecular formula C14H10ClNO3 B030996 2-(3-Amino-4-chlorobenzoyl)benzoic acid CAS No. 118-04-7

2-(3-Amino-4-chlorobenzoyl)benzoic acid

Cat. No. B030996
CAS RN: 118-04-7
M. Wt: 275.68 g/mol
InChI Key: MQECGSWGDQIHHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3-Amino-4-chlorobenzoyl)benzoic acid often involves complex chemical reactions. For example, azo-benzoic acids have been synthesized and characterized through various spectroscopic techniques, indicating a process that may involve acid-base dissociation and azo-hydrazone tautomerism, dependent on the solvent and pH conditions (Baul et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, reveals a complex hydrogen bonding network that stabilizes the crystal structure. These findings suggest the potential for a similar stabilizing mechanism in 2-(3-Amino-4-chlorobenzoyl)benzoic acid, with N–H⋅⋅⋅O, O–H⋅⋅⋅O, and C–H⋅⋅⋅O hydrogen bonds playing a significant role (Kumar et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties of benzoylbenzoic acids can be intricate. The photodecomposition of chlorobenzoic acids under ultraviolet irradiation demonstrates the potential for similar reactions in 2-(3-Amino-4-chlorobenzoyl)benzoic acid. Such reactions involve the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself, which suggests reactivity towards light and potential for derivative synthesis (Crosby & Leitis, 1969).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 2-(3-Amino-4-chlorobenzoyl)benzoic acid, are crucial for understanding their behavior in various environments. Thermodynamic studies of benzoic and chlorobenzoic acids provide insight into phase behavior, stability, and solubility, which are essential for process design and application in pharmaceutical research (Reschke et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid can be inferred from studies on benzoic acid and its derivatives. For instance, polyaniline doped with benzoic acid and its derivatives demonstrates the influence of benzoic acids on the conductivity and thermal stability of polyaniline, indicating that such compounds can significantly impact the material's electrical properties (Amarnath & Palaniappan, 2005).

Scientific Research Applications

  • Anti-inflammatory Agents : Derivatives such as 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid have shown potential as anti-inflammatory agents, exhibiting a higher therapeutic index than indomethacin (Walsh et al., 1990).

  • Antibacterial Activity : Compounds like 2-amino-4-chloro benzoic acid and 4-amino 2-chloro benzoic acid have demonstrated anti-biofilm activity against Pseudomonas aeruginosa PAO1, suggesting potential in combating resistant bacteria through quorum sensing (Kaya Kınaytürk, Önem, & Oturak, 2022).

  • Crystallography and Structural Studies : The compound 2-amino-5-chloropyridine-benzoic acid forms a twisted ring in its crystalline structure, stabilizing the structure through weak hydrogen bonds (Hemamalini & Fun, 2010).

  • Pharmaceutical Development : The polymorphism and cocrystal salt formation of derivatives like 2-DCABA indicate potential for development as non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

  • Photodecomposition Studies : Chlorobenzoic acids, when subjected to ultraviolet irradiation, can produce hydroxybenzoic acids and benzoic acid, with a high conversion rate for certain isomers (Crosby & Leitis, 1969).

  • Toxicological Studies : Long-term oral intake of certain chlorobenzoic acid derivatives, including 4-chlorobenzoic acid, has been associated with liver and kidney damage (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Material Science Applications : Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, making it a promising material for electronic applications (Amarnath & Palaniappan, 2005).

  • Metabolic Engineering : Co-culture engineering in Escherichia coli has been used to improve the production of 3-amino-benzoic acid, demonstrating the potential of metabolic engineering approaches (Zhang & Stephanopoulos, 2016).

Safety And Hazards

The safety information available indicates that “2-(3-Amino-4-chlorobenzoyl)benzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(3-amino-4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQECGSWGDQIHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059466
Record name Benzoic acid, 2-(3-amino-4-chlorobenzoyl)-
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Molecular Weight

275.68 g/mol
Source PubChem
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Product Name

2-(3-Amino-4-chlorobenzoyl)benzoic acid

CAS RN

118-04-7
Record name 2-(3-Amino-4-chlorobenzoyl)benzoic acid
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Record name 2-(3-Amino-4-chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(3-amino-4-chlorobenzoyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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